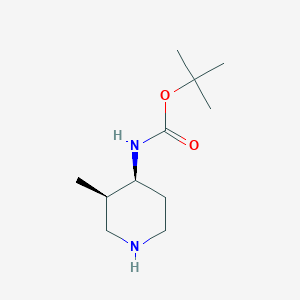

cis-4-(Boc-amino)-3-methyl-piperidine

Description

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the official designation being tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate. This nomenclature precisely describes the compound's structural features, including the tert-butyloxycarbonyl protecting group attached to the amino functionality at position 4 of the piperidine ring, and the methyl substituent located at position 3. The cis configuration indicates the spatial relationship between these two substituents, positioned on the same face of the piperidine ring system. Alternative systematic names found in chemical literature include tert-butyl (3-methylpiperidin-4-yl)carbamate and (3-methyl-piperidin-4-yl)-carbamic acid tert-butyl ester, all referring to the identical chemical entity.

The molecular structure exhibits a six-membered saturated nitrogen-containing heterocycle with two key substituents maintaining a defined stereochemical relationship. The stereochemical descriptor "cis" specifically denotes that the amino group at carbon-4 and the methyl group at carbon-3 are oriented on the same side of the piperidine ring plane. This spatial arrangement significantly influences the compound's conformational preferences and reactivity patterns compared to its trans isomer. The Chemical Abstracts Service has assigned multiple registry numbers to this compound and its stereoisomers, including 473839-06-4 for the general structure and additional numbers for specific stereochemical configurations.

Table 1: Nomenclature and Identification Data for this compound

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 473839-06-4 |

| International Union of Pure and Applied Chemistry Name | tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate |

| Molecular Formula | C₁₁H₂₂N₂O₂ |

| Molecular Weight | 214.30 g/mol |

| Alternative Name 1 | (3-methyl-piperidin-4-yl)-carbamic acid tert-butyl ester |

| Alternative Name 2 | 2-methyl-2-propanyl (3-methyl-4-piperidinyl)carbamate |

| Stereochemical Configuration | cis arrangement of substituents |

The compound's molecular structure can be represented through various chemical notation systems, each providing specific structural information. The Simplified Molecular Input Line Entry System notation C[C@H]1CNCC[C@H]1NC(=O)OC(C)(C)C explicitly indicates the stereochemical configuration through the use of chirality symbols. The International Chemical Identifier provides a standardized method for representing the molecular structure digitally, ensuring consistent identification across different chemical databases and software systems. These multiple identification systems collectively ensure unambiguous communication of the compound's identity within the scientific community.

Historical Development in Heterocyclic Chemistry

The development of this compound emerged from the broader evolution of heterocyclic chemistry and protecting group methodology during the late twentieth century. Piperidine derivatives have maintained prominent positions in medicinal chemistry since the early recognition of their biological significance, with systematic studies of substituted piperidines beginning in the mid-1900s. The introduction of tert-butoxycarbonyl protecting groups revolutionized amino acid and amine chemistry during the 1970s, providing chemists with reliable methods for temporary protection of amino functionalities during complex synthetic sequences. This methodology proved particularly valuable for piperidine systems, where unprotected amino groups could interfere with ring-forming reactions or lead to unwanted side products.

The specific development of methodologies for creating cis-configured amino-methyl piperidine derivatives required advances in both stereochemical control and protecting group chemistry. Early synthetic approaches often resulted in mixtures of stereoisomers, necessitating the development of stereoselective synthetic routes or efficient separation techniques. The advent of modern chromatographic methods and improved understanding of conformational preferences in six-membered rings enabled chemists to access specific stereoisomers with high purity. Research efforts during the 1980s and 1990s focused on developing reliable synthetic routes to these compounds, driven by their increasing importance as pharmaceutical intermediates.

Contemporary synthetic methodology has established multiple pathways for accessing this compound with defined stereochemistry. The compound's presence in multiple chemical databases with creation dates spanning from 2007 to 2010 suggests its recognition as a valuable synthetic intermediate occurred during this period. Modern synthetic approaches typically employ either stereoselective synthesis from appropriately configured starting materials or stereocontrolled reduction of carbonyl precursors. The development of efficient synthetic routes has facilitated the compound's commercial availability from multiple suppliers, indicating its established utility in synthetic chemistry applications.

Role of tert-Butoxycarbonyl Protecting Groups in Piperidine Derivatives

The tert-butoxycarbonyl protecting group serves a critical function in the chemistry of this compound, providing both synthetic utility and chemical stability during complex synthetic transformations. The tert-butoxycarbonyl group, commonly referred to by its abbreviated form in chemical literature, represents one of the most widely employed amine protecting groups in modern organic synthesis. This protecting group offers exceptional stability under basic and nucleophilic conditions while remaining readily removable under mild acidic conditions, making it ideally suited for multi-step synthetic sequences involving piperidine derivatives. The protecting group's bulky nature also influences the conformational preferences of the piperidine ring, potentially affecting the stereochemical outcomes of subsequent reactions.

The installation of tert-butoxycarbonyl protecting groups on piperidine derivatives typically employs di-tert-butyl dicarbonate as the protecting reagent, often in the presence of base such as sodium hydroxide or 4-dimethylaminopyridine. This reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, resulting in carbamate formation with concurrent release of carbon dioxide and tert-butanol. The reaction conditions are generally mild and compatible with a wide range of functional groups, contributing to the protecting group's popularity in synthetic applications. Alternative protection methods using acetonitrile as solvent and 4-dimethylaminopyridine as base have also proven effective for sensitive substrates.

Table 2: Chemical Properties and Reactivity of tert-Butoxycarbonyl Protected Piperidines

| Property | Characteristic | Significance |

|---|---|---|

| Stability under Basic Conditions | High resistance to nucleophiles and bases | Enables reactions at other sites |

| Acid Sensitivity | Readily cleaved by trifluoroacetic acid | Facilitates deprotection when needed |

| Steric Influence | Bulky protecting group affects conformation | Influences stereochemical outcomes |

| Synthetic Compatibility | Compatible with most reaction conditions | Broad applicability in synthesis |

| Removal Conditions | Mild acidic conditions with scavengers | Minimizes side reactions during deprotection |

Deprotection of tert-butoxycarbonyl groups from piperidine derivatives requires careful consideration of reaction conditions to avoid unwanted side reactions. The standard deprotection protocol employs trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol, both of which effect clean removal of the protecting group under mild conditions. However, the intermediate tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites within the molecule, necessitating the use of cation scavengers such as anisole or thioanisole. Alternative deprotection methods include treatment with aluminum chloride for selective removal in the presence of other acid-sensitive protecting groups, or sequential treatment with trimethylsilyl iodide followed by methanol for particularly sensitive substrates. These various deprotection strategies provide synthetic chemists with flexibility in designing protecting group strategies for complex synthetic targets involving piperidine derivatives.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R,4S)-3-methylpiperidin-4-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-7-12-6-5-9(8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHSNRJGZDUFKQT-BDAKNGLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCC[C@@H]1NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Formation of Imine Intermediate

- Reactants: N-benzyl-4-piperidone, tri-orthoformate (trimethyl or triethyl orthoformate), tert-butyl carbamate (Boc-protecting agent)

- Catalyst: Acid catalyst such as ammonium chloride or p-toluenesulfonic acid (1-5% molar equivalent relative to piperidone)

- Solvent: Alcoholic solution (methanol or ethanol)

- Conditions: Reflux for 2 hours to form ketal intermediate, then add tert-butyl carbamate and heat to 80-110 °C while distilling off generated alcohol to drive imine formation

- Molar Ratios: N-benzyl-4-piperidone : orthoformate : tert-butyl carbamate = 1 : 1-2 : 1-1.2

- Outcome: White solid imine intermediate isolated by filtration with yields ~81-90%

Step 2: Pd/C Catalytic Hydrogenation

- Reactants: Imine intermediate from Step 1

- Catalyst: 5% or 10% palladium on carbon (Pd/C), 5-10% by weight relative to imine

- Solvent: Methanol

- Conditions: Hydrogen atmosphere at 0.8-1.0 MPa pressure, temperature 60-80 °C, reaction time 4-8 hours

- Workup: Filtration to remove catalyst, concentration, precipitation with n-heptane to isolate product

- Yield: 88-91% of 4-Boc-aminopiperidine with >99% purity by GC, melting point ~161-163 °C

Table 1: Representative Reaction Conditions and Yields from Patent CN107805218B

| Step | Reactants & Conditions | Catalyst/Acid | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Product Purity (GC %) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|---|

| 1 | N-benzyl-4-piperidone + trimethyl orthoformate + Boc-carbamate, reflux in MeOH/toluene | Ammonium chloride (1-5%) or p-TsOH | 80-110 | Atmospheric | 3 | 81-90 | - | - |

| 2 | Imine intermediate + Pd/C (5-10%) in MeOH, H2 atmosphere | Pd/C (5-10%) | 60-80 | 0.8-1.0 | 4-8 | 88-91 | 99+ | 161-163 |

Stereoselective Synthesis Considerations

According to research literature on piperidine derivatives, including related compounds such as cis- and trans-2-substituted 3-piperidinols, stereodivergent and highly stereoselective methods are crucial for obtaining the desired cis isomer with high diastereomeric ratio (dr >19:1 reported in related systems).

Key insights include:

- Use of chiral auxiliaries or stereocontrolled hydrogenation steps to favor cis stereochemistry.

- Avoidance of side reactions such as benzyl alcohol formation which can reduce yields.

- Optimization of reaction conditions to minimize racemization and epimerization during amide or carbamate formation.

While the patent method focuses on Boc-protected aminopiperidines, related literature emphasizes the importance of step economy and scalability, often achieving the target compound in fewer than 10 steps with high stereoselectivity and purity.

Summary of Preparation Methodology

| Preparation Aspect | Description |

|---|---|

| Starting Material | N-benzyl-4-piperidone |

| Key Reagents | Tri-orthoformate (trimethyl or triethyl), tert-butyl carbamate, Pd/C catalyst |

| Solvents | Methanol, ethanol, toluene |

| Catalysts/Acids | Ammonium chloride or p-toluenesulfonic acid (acid catalyst), Pd/C for hydrogenation |

| Reaction Conditions | Reflux for ketal and imine formation; hydrogenation at 60-80 °C under 0.8-1.0 MPa pressure |

| Yield | 81-90% for imine intermediate; 88-91% for final Boc-aminopiperidine |

| Purity | >99% by gas chromatography |

| Product Characteristics | White solid, melting point 161-163 °C |

| Stereoselectivity | Controlled by reaction conditions and choice of catalysts; cis isomer favored |

Research Findings and Practical Notes

- The method benefits from distillation of generated alcohol during imine formation, which shifts equilibrium toward product and shortens reaction time.

- Pd/C catalytic hydrogenation under mild pressure and temperature conditions provides high conversion with minimal side products.

- The Boc protecting group ensures stability of the amino functionality during synthesis and purification.

- The approach is scalable and uses readily available, cost-effective reagents.

- Diastereomeric purity and stereoselectivity are maintained by controlling reaction parameters and catalyst choice.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine. This reaction is critical for further functionalization.

Key Findings :

-

TFA is preferred for rapid deprotection, while HCl in ethanol simplifies downstream salt formation .

-

Stereochemistry remains intact during deprotection due to mild acidic conditions.

Hydrogenation Reactions

Catalytic hydrogenation modifies the piperidine ring or reduces unsaturated intermediates.

Key Findings :

-

Rhodium catalysts enhance cis-selectivity in hydrogenation .

-

Pd/C under pressure achieves quantitative reduction without racemization .

Alkylation and Acylation

The secondary amine (after Boc removal) undergoes alkylation or acylation to form derivatives.

Key Findings :

-

Reductive alkylation preserves stereochemistry when using NaBH₃CN .

-

Acylation requires base (e.g., Et₃N) to neutralize HCl byproducts.

Ring-Opening and Functionalization

The piperidine ring can undergo nucleophilic ring-opening under controlled conditions.

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| H₂O/HCl | Reflux, 6h | Linear amino alcohol | Chiral building block | |

| NaN₃/DMSO | 80°C, 12h | Azido-piperidine derivative | Click chemistry precursors |

Key Findings :

Stereochemical Transformations

The cis-configuration influences reactivity in stereoselective syntheses.

| Reaction | Conditions | Stereochemical Outcome | Source |

|---|---|---|---|

| Epimerization | KOtBu/THF, 60°C, 8h | Partial conversion to trans-isomer | |

| Enzymatic resolution | Lipase B (Candida antarctica) | Enantiopure cis-isomer recovery |

Key Findings :

Scientific Research Applications

Pharmaceutical Synthesis

Cis-4-(Boc-amino)-3-methyl-piperidine serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of amino groups into larger molecules, which is essential for creating biologically active compounds.

Case Study: Synthesis of Antitumor Agents

In recent studies, this compound has been utilized to synthesize bromodomain inhibitors that target specific cancer pathways. These inhibitors have shown promise in blocking tumor cell proliferation by interfering with protein interactions critical for cancer progression .

Synthesis of Piperidine Derivatives

The compound is frequently used to create a variety of piperidine derivatives, which are important in medicinal chemistry. These derivatives can exhibit a range of biological activities, including anti-inflammatory and analgesic properties.

Example Applications:

- HIV-1 NNRTIs : Derivatives synthesized from this compound have been studied as potential non-nucleoside reverse transcriptase inhibitors for HIV treatment .

- SIRT2 Inhibitors : The compound has also been employed to develop SIRT2 inhibitors that play a role in regulating cellular processes related to aging and metabolism .

Organic Synthesis Reagent

This compound acts as a valuable reagent in organic synthesis due to its strong basic properties. It can facilitate various reactions leading to the formation of complex molecular structures.

Reaction Pathways:

- Microwave-Assisted Synthesis : The compound has been successfully used in microwave-assisted solid-phase synthesis, allowing for rapid and efficient formation of piperidine derivatives .

- Direct Annulation Reactions : It participates in direct annulation reactions with primary amines, enabling the construction of diverse piperidine frameworks .

Structure-Activity Relationship (SAR) Studies

Research involving this compound often focuses on SAR studies to optimize the efficacy and selectivity of new drug candidates. By modifying the structure around the piperidine ring, researchers can enhance binding affinity to target proteins.

Findings:

Recent SAR studies indicate that modifications to the piperidine structure can significantly affect the binding affinity to dopamine transporters (DAT) and serotonin transporters (SERT), highlighting its potential use in developing treatments for neurological disorders .

Comparison Table of Applications

| Application Area | Specific Use Cases | Notable Compounds Developed |

|---|---|---|

| Pharmaceutical Synthesis | Antitumor agents (bromodomain inhibitors) | Various anticancer drugs |

| Piperidine Derivatives | HIV-1 NNRTIs | Piperidine-substituted triazine derivatives |

| Organic Synthesis | Microwave-assisted synthesis | N-substituted piperidines |

| SAR Studies | Optimization of drug candidates | DAT and SERT selective inhibitors |

Mechanism of Action

The mechanism of action of cis-4-(Boc-amino)-3-methyl-piperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc protecting group is typically removed in the final stages of synthesis to yield the active compound.

Comparison with Similar Compounds

1-Boc-4-(Aminomethyl)piperidine

- Structure: Similar backbone but lacks the 3-methyl group. The aminomethyl group at the 4-position increases flexibility compared to the rigid 3-methyl substitution in the target compound.

- Physicochemical Properties: Molecular weight: 214.30 g/mol (vs. ~228.35 g/mol for cis-4-(Boc-amino)-3-methyl-piperidine, estimated). LogP (octanol-water partition coefficient): 1.7 (predicted), indicating moderate hydrophobicity .

- Applications : Used in peptide synthesis and as a building block for kinase inhibitors. The absence of the 3-methyl group may allow for broader substrate compatibility in reactions .

cis-4-(Boc-aminomethyl)cyclohexylamine

cis-4-[18F]fluoro-L-proline

- Structure : Proline derivative with a fluorine-18 isotope at the 4-position and Boc-like protection (fluoro substitution).

- Key Differences: Radiopharmaceutical application: Used in PET/CT imaging to detect collagen synthesis in liver fibrosis, unlike the non-radioactive Boc-protected piperidines . Mechanism: Targets proline transporters in hepatic stellate cells (HSCs), showing 2–3-fold higher uptake in fibrotic livers compared to controls (r > 0.90, p < 0.05) .

- Physicochemical Properties :

Structural and Functional Analysis

Steric and Electronic Effects

- This contrasts with 1-Boc-4-(Aminomethyl)piperidine, where the aminomethyl group offers less steric resistance .

- The Boc group in all compounds provides temporary amine protection, enabling selective deprotection under acidic conditions (e.g., HCl/dioxane) .

Comparative Data Table

| Compound | Molecular Weight (g/mol) | LogP | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | ~228.35 (estimated) | ~2.0 | Boc-protected amine, 3-methyl | Pharmaceutical intermediate |

| 1-Boc-4-(Aminomethyl)piperidine | 214.30 | 1.7 | Boc-protected amine, aminomethyl | Kinase inhibitor synthesis |

| cis-4-(Boc-aminomethyl)cyclohexylamine | 230.30 | 1.9 | Boc-protected aminomethyl, cyclohexane | CNS drug development |

| cis-4-[18F]fluoro-L-proline | 215.18 (non-radioactive) | 0.5 | Fluorine-18, carboxylic acid | PET imaging of liver fibrosis |

Research Findings and Limitations

- cis-4-[18F]fluoro-L-proline has demonstrated clinical relevance in detecting early-stage liver fibrosis, with liver uptake correlating strongly with collagen levels (r = 0.93, p < 0.001) .

- Limitations: Direct data on this compound are scarce, necessitating extrapolation from structural analogs. Further studies are needed to explore its biological activity and synthetic scalability.

Biological Activity

Cis-4-(Boc-amino)-3-methyl-piperidine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The compound features a tert-butoxycarbonyl (Boc) protected amino group, which plays a crucial role in its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The Boc group provides steric protection, which allows selective reactions at other positions on the molecule. Upon removal of the Boc group under physiological conditions, the free amino group can engage with biological targets, modulating various signaling pathways and physiological responses.

Therapeutic Applications

This compound is utilized in several therapeutic areas:

- Neurological Disorders : The compound has been investigated for its potential to modulate neurotransmitter systems, making it a candidate for treating conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Pain Management : Its ability to interact with pain-related pathways positions it as a potential analgesic agent.

- Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by acting as inhibitors of key molecular targets involved in tumor progression .

Structure-Activity Relationships

Research has indicated that modifications to the piperidine ring can significantly influence the biological activity of this compound. A study highlighted the importance of structural rigidity and spatial orientation in enhancing the binding affinity to target proteins, which is crucial for developing effective therapeutic agents .

Case Studies

- Peptidomimetic Synthesis : In one study, this compound was incorporated into cyclic peptides designed to act as integrin antagonists. These peptides demonstrated promising inhibitory activity against the αVβ3 integrin receptor, which is implicated in cancer metastasis .

- Cytotoxicity Assays : Another investigation evaluated the cytotoxic effects of compounds derived from this compound on various cancer cell lines. Results indicated enhanced cytotoxicity compared to standard chemotherapeutics, suggesting potential for further development as anticancer agents .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈N₂O₂ |

| Molecular Weight | 170.25 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| Biological Target | Enzymes, Receptors |

| Therapeutic Area | Potential Activity |

|---|---|

| Neurological Disorders | Modulation of neurotransmitters |

| Pain Management | Analgesic properties |

| Cancer Therapy | Antitumor activity |

Q & A

Q. What are the optimal synthetic routes for achieving high cis-selectivity in the preparation of cis-4-(Boc-amino)-3-methyl-piperidine?

Methodological Answer: Stereochemical control during piperidine ring formation is critical. A common approach involves reductive amination or cyclization of appropriately substituted precursors. For example, using Boc-protected intermediates (e.g., 1-Boc-4-piperidone derivatives) with chiral auxiliaries or asymmetric catalysis can enhance cis-selectivity . Key parameters include reaction temperature (e.g., -20°C to room temperature), solvent polarity (e.g., THF or DCM), and reducing agents (e.g., NaBH4 or LiAlH4). Post-synthesis, confirm stereochemistry via -NMR coupling constants or X-ray crystallography .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should employ accelerated degradation protocols:

- pH stability : Dissolve the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC-UV at 254 nm over 24–72 hours.

- Thermal stability : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Light sensitivity : Expose samples to UV light (254–365 nm) and track changes using LC-MS for byproduct identification .

Q. What analytical techniques are most reliable for confirming the enantiomeric purity of this compound?

Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) is widely used. Optimize mobile phases (e.g., hexane:isopropanol with 0.1% TFA) to resolve enantiomers. Complementary methods include circular dichroism (CD) spectroscopy or polarimetry for absolute configuration determination. Cross-validate results with -NMR in chiral solvents (e.g., Pirkle’s alcohol) .

Q. How should researchers handle and store this compound to prevent degradation?

Methodological Answer: Store the compound in airtight containers under inert gas (argon or nitrogen) at -20°C to minimize hydrolysis of the Boc group. Use desiccants (e.g., silica gel) to avoid moisture absorption. For laboratory handling, employ gloveboxes for air-sensitive steps and verify purity via -NMR before critical experiments .

Advanced Research Questions

Q. What strategies mitigate conflicting data between synthetic yields and theoretical reaction efficiencies for this compound?

Methodological Answer: Discrepancies often arise from unoptimized reaction kinetics or side reactions (e.g., Boc deprotection). Use Design of Experiments (DoE) to systematically vary parameters (temperature, stoichiometry, catalyst loading). Monitor intermediates via in situ IR or -NMR (if fluorinated reagents are used). For low yields, isolate and characterize byproducts via preparative HPLC-MS to identify competing pathways .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives as enzyme inhibitors?

Methodological Answer:

- Target selection : Prioritize enzymes with known piperidine-binding pockets (e.g., kinases or proteases).

- Assay conditions : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity ().

- Control experiments : Include Boc-deprotected analogs to assess the role of the protecting group. Validate results with orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What are the implications of cis/trans isomerism in the pharmacokinetic properties of this compound-based drug candidates?

Methodological Answer: Cis isomers often exhibit distinct membrane permeability and metabolic stability compared to trans counterparts. Use Caco-2 cell monolayers to measure apparent permeability (). For metabolic studies, incubate with liver microsomes and quantify metabolites via LC-HRMS. Correlate isomer-specific data with molecular lipophilicity (logP) and polar surface area (PSA) calculations .

Contradiction Analysis & Troubleshooting

Q. How to resolve discrepancies between X-ray crystallography and NMR data for this compound conformations?

Methodological Answer: X-ray structures represent solid-state conformations, while NMR reflects solution dynamics. Perform variable-temperature NMR (VT-NMR) to detect conformational exchange. If crystallography shows a chair conformation but NMR suggests flexibility, use NOESY/ROESY to identify through-space interactions in solution. Computational free-energy landscapes (e.g., metadynamics) can bridge the two datasets .

Q. Why do Boc-deprotection methods (e.g., TFA vs. HCl) yield varying purity levels of the free amine?

Methodological Answer: Trifluoroacetic acid (TFA) may introduce trifluoroacetyl side products, while HCl can protonate the piperidine nitrogen, altering solubility. Compare deprotection efficiency via -NMR integration of the Boc peak (δ ~1.4 ppm). For cleaner reactions, use scavengers (e.g., triisopropylsilane in TFA) or gradient sublimation for final purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.